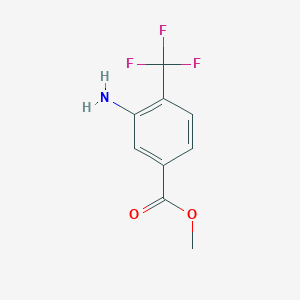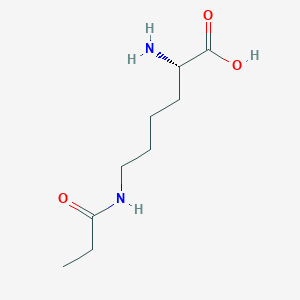
methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
説明
“Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.20900 . The compound is part of the pyrazole family, which is a class of compounds that have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .科学的研究の応用
Heterocyclic Chemistry and Synthesis
Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate serves as a valuable building block in the synthesis of heterocyclic compounds due to its reactive nature. The compound has been found instrumental in the preparation of various heterocyclic frameworks, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in synthesizing diverse heterocycles (Gomaa & Ali, 2020). This reactivity facilitates mild reaction conditions for generating cynomethylene dyes from a wide array of precursors, demonstrating the compound's utility in heterocyclic and dyes synthesis.
Organometallic Chemistry
In organometallic chemistry, the compound finds application in the synthesis of group 5 metal complexes, such as those involving vanadium, niobium, and tantalum. These complexes are studied for their potential to model metalloprotein interactions, showcasing the compound's role in advancing our understanding of metalloproteins and their organometallic chemistry (Etienne, 1996).
Medicinal Chemistry
This compound derivatives exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. The synthetic approaches for these derivatives have been extensively reviewed, demonstrating their significance in developing new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021). Their applications in medicinal chemistry highlight the compound's role in generating new therapeutic agents.
Anticancer Agent Development
The Knoevenagel condensation reaction, involving the compound, has been a pivotal method in the development of anticancer agents. This reaction has enabled the synthesis of α, β‐unsaturated ketones/carboxylic acids, leading to the generation of biologically fascinating molecules with remarkable anticancer activity (Tokala et al., 2022). The compound's contribution to anticancer research emphasizes its importance in drug discovery and development.
将来の方向性
The future directions for “methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate” could involve further exploration of its synthesis techniques and biological activity related to pyrazole derivatives . This could potentially lead to the development of new drugs and applications in various fields of science.
作用機序
Target of Action
Similar compounds have been found to interact with protein receptors
Mode of Action
It’s likely that the compound interacts with its targets through conventional hydrogen bonds , causing changes in the target’s function. More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Similar compounds have been found to influence various biological activities
Result of Action
Similar compounds have shown various biological activities . More research is needed to understand the specific effects of this compound.
特性
IUPAC Name |
methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMGCUMSMUHWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the synthetic route for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as described in the research?
A1: The research paper outlines a one-pot synthesis method for this compound. [] This involves reacting equal amounts of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) under reflux conditions. A mixture of toluene and dichloromethane is used as the solvent, and the reaction proceeds for 2 hours.
Q2: What crystallographic information is available for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?
A2: The compound crystallizes from ethanol solution in the monoclinic space group P21/c. [] Its unit cell dimensions are: a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, and β = 105.838(3)°. The unit cell volume (V) is 1018.5(3) Å3, and the number of molecules per unit cell (Z) is 4.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)





![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

